molecular formula C9H8BrN3 B13680988 8-Bromo-2-hydrazinylquinoline

8-Bromo-2-hydrazinylquinoline

Cat. No.: B13680988
M. Wt: 238.08 g/mol
InChI Key: VUZPEGVJWUCZTJ-UHFFFAOYSA-N
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Description

8-Bromo-2-hydrazinylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields. The compound this compound is characterized by the presence of a bromine atom at the 8th position and a hydrazinyl group at the 2nd position on the quinoline ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 8-Bromo-2-hydrazinylquinoline typically involves the bromination of 2-hydrazinylquinoline. One common method includes the treatment of 2-hydrazinylquinoline with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

8-Bromo-2-hydrazinylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of hydrazine derivatives.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives

    Biology: In biological research, 8-Bromo-2-hydrazinylquinoline is used to study the interactions of quinoline derivatives with biological targets.

    Medicine: The compound’s biological activities make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: In the industrial sector, this compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Bromo-2-hydrazinylquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein function, resulting in antimicrobial or anticancer effects .

The exact molecular targets and pathways involved depend on the specific biological context. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

8-Bromo-2-hydrazinylquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(8-bromoquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-2-6-4-5-8(13-11)12-9(6)7/h1-5H,11H2,(H,12,13)

InChI Key

VUZPEGVJWUCZTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)NN

Origin of Product

United States

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